molecular formula C10H8N2O3 B1441449 Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate CAS No. 1354951-60-2

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

Cat. No. B1441449
CAS RN: 1354951-60-2
M. Wt: 204.18 g/mol
InChI Key: FRKKBTPPVMUYSC-UHFFFAOYSA-N
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Description

“Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It has an empirical formula of C10H8N2O3 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The SMILES string representation of the molecule is Cc1nc(no1)-c2cccc(c2)C(O)=O .


Physical And Chemical Properties Analysis

“Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” is a solid compound . The molecular weight of the compound is 204.18 .

Scientific Research Applications

Agricultural Chemical Research

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate: and its derivatives have been studied for their potential as agricultural chemicals. They exhibit a broad spectrum of biological activities that are crucial in the development of efficient and low-risk chemical pesticides . Specifically, these compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This indicates their potential use in protecting crops from nematode and fungal infections, which can significantly impact food security.

Antibacterial Agents for Crop Protection

Some derivatives of this compound have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . The efficacy of these compounds surpasses that of traditional agents like bismerthiazol and thiodiazole copper, suggesting that they could serve as potent alternatives for controlling bacterial diseases in crops .

Drug Discovery and Pharmaceutical Applications

The 1,2,4-oxadiazole core, to which Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate belongs, is a significant motif in drug discovery. It is present in many experimental, investigational, and marketed drugs . The versatility of this core allows for its incorporation into various drug molecules, potentially leading to the development of new treatments for a range of diseases.

Synthesis of Bioactive Compounds

The room temperature synthesis methods for 1,2,4-oxadiazoles, including derivatives of Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate, enable the creation of bioactive compounds that are important in medicinal chemistry . These methods are efficient and can be applied to the design of compounds with thermosensitive functions, expanding the prospects of using the oxadiazole core in drug design .

Design of Pharmacophores

Oxadiazole derivatives are utilized as part of pharmacophores or as flat, aromatic linkers to position required substituents for potential applications. This structural feature can be critical in the design of molecules with desired biological activities, making it a valuable tool in the development of new drugs.

Anti-Infective Agents

Research has also explored the use of 1,2,4-oxadiazole derivatives as anti-infective agents. Studies include the evaluation of synthesized compounds against Trypanosoma cruzi cysteine protease cruzain, followed by assessments of cytotoxicity and anti-trypanosomal activity . This suggests the potential of these compounds in treating infections caused by trypanosomes.

Future Directions

The future directions for “Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new chemical entities to act against resistant microorganisms is a current area of interest .

properties

IUPAC Name

methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-3-7(5-8)9-11-6-12-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKKBTPPVMUYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate

CAS RN

1354951-60-2
Record name methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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